molecular formula C14H17N5O5 B14273911 (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14273911
M. Wt: 335.32 g/mol
InChI Key: VGOZRQUUWDMUGS-FRJWGUMJSA-N
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Description

The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the methoxyprop-1-ynyl group, and the attachment of the sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these steps include strong bases, such as sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution at the amino group could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists.

Biology

In biology, the compound’s structure, resembling that of natural nucleosides, allows it to interact with biological macromolecules such as DNA and RNA. This interaction is crucial for studying the mechanisms of nucleic acid synthesis and degradation.

Medicine

In medicine, (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides enables it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell growth. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the proliferation of harmful cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in cancer therapy.

Uniqueness

What sets (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is its unique methoxyprop-1-ynyl group, which can confer distinct reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H17N5O5/c1-23-4-2-3-8-17-12(15)9-13(18-8)19(6-16-9)14-11(22)10(21)7(5-20)24-14/h6-7,10-11,14,20-22H,4-5H2,1H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

VGOZRQUUWDMUGS-FRJWGUMJSA-N

Isomeric SMILES

COCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

COCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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